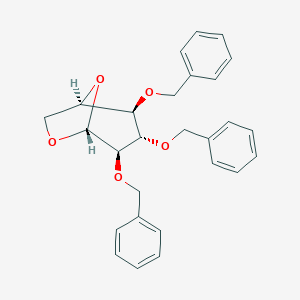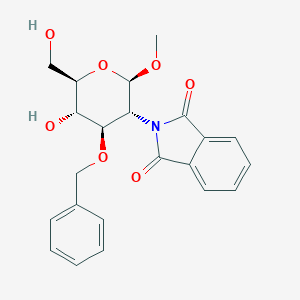
Myosmine-2,4,5,6-d4
Overview
Description
Myosmine-2,4,5,6-d4 is a deuterated form of myosmine, a naturally occurring alkaloid found in tobacco and other plants. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications, particularly in the study of nicotine metabolism and its effects on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myosmine-2,4,5,6-d4 involves the incorporation of deuterium atoms into the myosmine molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the catalytic hydrogenation of myosmine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced catalytic processes. The production process is optimized to ensure high yield and purity of the final product, which is essential for its use in research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: Myosmine-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydromyosmine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydromyosmine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Myosmine-2,4,5,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Used in cellular studies to investigate the effects of nicotine and related alkaloids on cell function and metabolism.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of nicotine and its analogs.
Industry: Utilized in the development of analytical methods for detecting and quantifying nicotine and its metabolites in various samples .
Mechanism of Action
Myosmine-2,4,5,6-d4 exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It mimics the action of nicotine, leading to the release of neurotransmitters such as dopamine. This interaction is crucial for studying the addictive properties of nicotine and its impact on the brain .
Comparison with Similar Compounds
Myosmine: The non-deuterated form of Myosmine-2,4,5,6-d4.
Nicotine: Another alkaloid found in tobacco, structurally similar to myosmine.
Anabasine: A minor tobacco alkaloid with similar biological activity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for research compared to its non-deuterated counterparts .
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2/i1D,3D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGWXJMIILTBS-DNZPNURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCC2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478555 | |
| Record name | Myosmine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-17-2 | |
| Record name | Myosmine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Pyrrolin-2-yl)pyridine-2,4,5,6-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Myosmine-2,4,5,6-d4 in the context of the research article?
A1: The article focuses on synthesizing Nornicotine-2,4,5,6-d4 and its N′-nitroso derivative for research purposes. This compound is not the final product but a crucial intermediate in this synthesis. [] The researchers successfully synthesized this compound from pyridine-d5 through a multi-step process involving bromination, lithiation, esterification, condensation, and reduction. [] This deuterated Myosmine serves as a precursor for the final desired compound, Nornicotine-2,4,5,6-d4.
Q2: Can you elaborate on the process of converting this compound to Nornicotine-2,4,5,6-d4 as described in the research?
A2: The research paper details a straightforward reduction process to obtain Nornicotine-2,4,5,6-d4 from this compound. This involves using sodium borohydride, a common reducing agent, to selectively reduce the double bond in this compound, ultimately yielding the desired Nornicotine-2,4,5,6-d4. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















